6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, are known to have a broad spectrum of biological activity . They have been reported to act as glutamate receptor antagonists and acetylcholinesterase inhibitors , and show anti-inflammatory, antiparkinsonian, and antiherpes activity .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it can be inferred that it may affect pathways related to neurotransmission .
Result of Action
Given its potential biological activities, it may have effects on cellular processes related to inflammation, parkinson’s disease, and herpes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often involve heating the reagents without the use of solvents, which simplifies the process and enhances the yield .
Industrial Production Methods
Industrial production methods for this compound are based on scalable synthetic routes that ensure high purity and yield. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as atom economy and environmental safety, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines. These products are often characterized by their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include:
- 2-substituted thiazolo[3,2-a]pyrimidines
- 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
6-acetyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLJAGTRMZNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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